N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride
Overview
Description
N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H17ClN4O and its molecular weight is 244.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
CB1 Cannabinoid Receptor Interaction
One of the primary applications of this compound in scientific research has been in the study of the CB1 cannabinoid receptor. For example, a study by Shim et al. (2002) focused on the molecular interaction of a closely related antagonist, highlighting its potent and selective antagonism for the CB1 cannabinoid receptor. This research used conformational analysis and pharmacophore models to understand how these compounds interact with the receptor, providing insights into the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Therapeutic Potential
The exploration of this compound's derivatives has also revealed potential therapeutic applications. For instance, research on derivatives has shown potent GlyT1 inhibitory activity, suggesting applications in treating disorders associated with glycine transporter 1 (GlyT1), such as schizophrenia and cognitive deficits (Yamamoto et al., 2016). This highlights the compound's versatility in contributing to the development of new treatments for neurological conditions.
Mechanistic Insights
Studies on the metabolism and binding affinity of diarylpyrazoles, a group to which this compound belongs, have provided valuable mechanistic insights. For example, Zhang et al. (2005) reported on the in vitro metabolism of diarylpyrazoles, offering information on how these compounds and their metabolites interact with cannabinoid receptors. Such studies are crucial for understanding the pharmacokinetics and dynamics of potential therapeutic agents (Zhang et al., 2005).
Properties
IUPAC Name |
N-methyl-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-11-10(15)9-4-6-14(13-9)8-3-2-5-12-7-8;/h4,6,8,12H,2-3,5,7H2,1H3,(H,11,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANLDRQSYRXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.